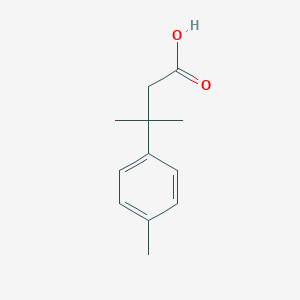

3-Methyl-3-(4-methylphenyl)butanoic acid

Descripción general

Descripción

3-Methyl-3-(4-methylphenyl)butanoic acid is a chemical compound with the empirical formula C12H16O2 and a molecular weight of 192.25 . It is a solid substance .

Molecular Structure Analysis

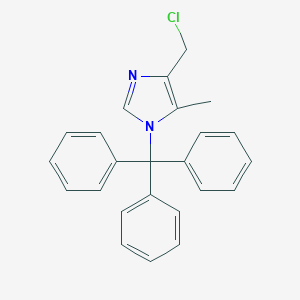

The molecular structure of this compound can be represented by the SMILES stringCc1ccc(cc1)C(C)(C)CC(O)=O . The InChI representation is 1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) . Physical and Chemical Properties Analysis

This compound is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Agent : 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029), a compound structurally related to 3-Methyl-3-(4-methylphenyl)butanoic acid, has been identified as a potent anti-inflammatory and analgesic agent. The biotransformation of this compound differs across species, with variations in oxidation and secondary biotransformation processes observed (Pottier, Busigny, & Raynaud, 1978).

Biomarker Production in Food Safety : In a study related to food safety, 3-methyl-butanal and 3-methyl-butanoic acid were identified as specific biomarkers of Staphylococcus aureus in pork. The production of these biomarkers was significantly correlated with the growth of S. aureus, suggesting their potential use in detecting bacterial contamination in meat products (Hu et al., 2020).

Synthesis of Antimicrobial Agents : A study explored the synthesis of derivatives containing 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids. These derivatives showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Pharmaceutical Intermediate : The compound 4,4-Bis(4-fluorophenyl) butanoic acid, which shares a similar butanoic acid moiety with this compound, is an important pharmaceutical intermediate. Its preparation often involves Friedel-Crafts reactions, and specific isomers can be removed through sulfonation (Fan, 1990).

Inhibitors of Mycolic Acid Biosynthesis : Research on cyclopropene and cyclopropane analogues of tetracos-5-enoic acid, including methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, demonstrated their potential as inhibitors of mycolic acid biosynthesis, which is crucial in mycobacterial cell walls. Such studies are important for developing treatments for tuberculosis and related diseases (Hartmann et al., 1994).

Volatile Organic Compounds in Dairy Products : Another study identified 3-methyl-butanoic acid as a specific volatile organic compound released by Staphylococcus aureus in milk. This finding suggests its potential use as a marker for bacterial contamination in dairy products (Chen et al., 2018).

Mecanismo De Acción

Safety and Hazards

The safety data sheet indicates that in case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen . If the chemical comes into contact with skin, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It’s also recommended to avoid dust formation and to use personal protective equipment .

Propiedades

IUPAC Name |

3-methyl-3-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMASNUOAKLCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397653 | |

| Record name | 3-methyl-3-(4-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-08-4 | |

| Record name | β,β,4-Trimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-3-(4-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

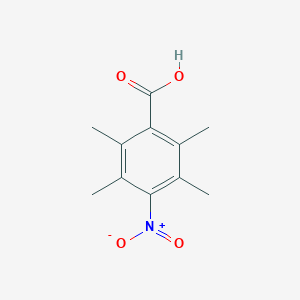

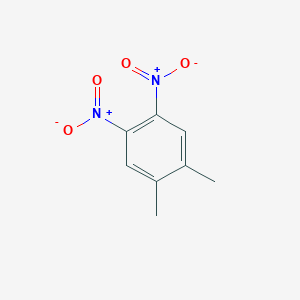

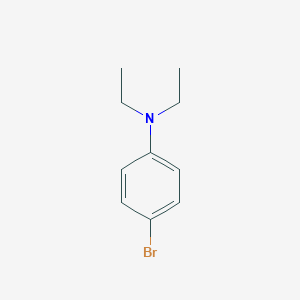

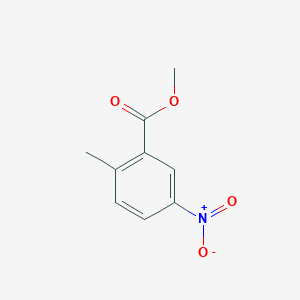

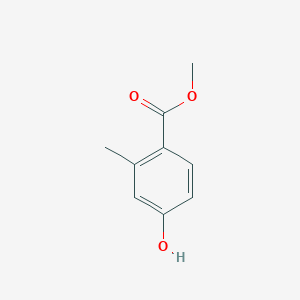

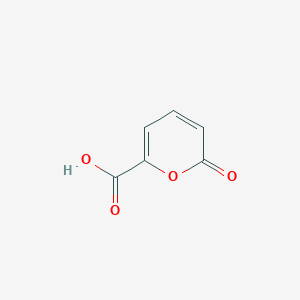

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.